Cas no 6137-75-3 (2-(furan-3-yl)propan-2-ol)
2-(furan-3-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- a,a-dimethyl-3-Furanmethanol
- 2-(furan-3-yl)propan-2-ol
- AKOS013264020
- DB-103803
- SCHEMBL547818
- EN300-1857677
- 6137-75-3
-
- Inchi: 1S/C7H10O2/c1-7(2,8)6-3-4-9-5-6/h3-5,8H,1-2H3
- InChI Key: SAKBHTQAACRFAO-UHFFFAOYSA-N
- SMILES: OC(C)(C)C1=COC=C1
Computed Properties
- Exact Mass: 126.068079557g/mol
- Monoisotopic Mass: 126.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 33.4Ų
2-(furan-3-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595633-50mg |
2-(Furan-3-yl)propan-2-ol |
6137-75-3 | 98% | 50mg |
¥13211.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595633-100mg |
2-(Furan-3-yl)propan-2-ol |
6137-75-3 | 98% | 100mg |
¥14907.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595633-250mg |
2-(Furan-3-yl)propan-2-ol |
6137-75-3 | 98% | 250mg |
¥14471.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595633-500mg |
2-(Furan-3-yl)propan-2-ol |
6137-75-3 | 98% | 500mg |
¥15102.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595633-1g |
2-(Furan-3-yl)propan-2-ol |
6137-75-3 | 98% | 1g |
¥14520.00 | 2024-05-06 | |
| Enamine | EN300-1857677-0.05g |
2-(furan-3-yl)propan-2-ol |
6137-75-3 | 0.05g |
$528.0 | 2023-09-18 | ||
| Enamine | EN300-1857677-0.1g |
2-(furan-3-yl)propan-2-ol |
6137-75-3 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1857677-0.25g |
2-(furan-3-yl)propan-2-ol |
6137-75-3 | 0.25g |
$579.0 | 2023-09-18 | ||
| Enamine | EN300-1857677-0.5g |
2-(furan-3-yl)propan-2-ol |
6137-75-3 | 0.5g |
$603.0 | 2023-09-18 | ||
| Enamine | EN300-1857677-1.0g |
2-(furan-3-yl)propan-2-ol |
6137-75-3 | 1g |
$1100.0 | 2023-06-02 |
2-(furan-3-yl)propan-2-ol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-(furan-3-yl)propan-2-ol
Introduction to 2-(Furan-3-yl)propan-2-ol (CAS No. 6137-75-3)
2-(Furan-3-yl)propan-2-ol, also known by its CAS number 6137-75-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique furan ring and tert-butyl alcohol structure, exhibits a range of biological activities and potential applications. This article aims to provide a comprehensive overview of 2-(Furan-3-yl)propan-2-ol, including its chemical properties, synthesis methods, biological activities, and recent research developments.
The chemical structure of 2-(Furan-3-yl)propan-2-ol is defined by a furan ring attached to a tert-butyl alcohol group. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique chemical and physical properties to the molecule. The tert-butyl alcohol group, on the other hand, contributes to the compound's solubility and reactivity. These structural features make 2-(Furan-3-yl)propan-2-ol an interesting candidate for various chemical and biological studies.
In terms of synthesis, 2-(Furan-3-yl)propan-2-ol can be prepared through several methods. One common approach involves the reaction of 3-furyl magnesium bromide with tert-butyl bromide followed by hydrolysis. Another method involves the Grignard reaction of 3-furyl magnesium bromide with acetone, followed by reduction and hydrolysis. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for research purposes.
The biological activities of 2-(Furan-3-yl)propan-2-ol have been the subject of numerous studies. Recent research has shown that this compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These antioxidant effects have potential applications in the prevention and treatment of oxidative stress-related diseases such as cardiovascular disease, neurodegenerative disorders, and cancer.
Beyond its antioxidant properties, 2-(Furan-3-yl)propan-2-ol has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that 2-(Furan-3-yl)propan-2-ol may have therapeutic potential in managing inflammatory conditions such as arthritis and inflammatory bowel disease.
In addition to its antioxidant and anti-inflammatory activities, 2-(Furan-3-yl)propan-2-ol has shown promise in the field of cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism underlying these anticancer effects is thought to involve the modulation of signaling pathways such as p53 and Bcl-2.
The potential applications of 2-(Furan-3-y\-l)propan\-2\-ol extend beyond medicinal chemistry. In the field of materials science, this compound has been explored for its use in the synthesis of functional polymers and coatings. The unique combination of a furan ring and a tert-butyl alcohol group provides opportunities for designing materials with tailored properties for specific applications.
To further advance our understanding of 2-(Furan\-3\-yl)propan\-2\-ol, ongoing research is focused on elucidating its molecular mechanisms of action and optimizing its pharmacological properties. For instance, efforts are being made to enhance the bioavailability and stability of this compound through chemical modifications or formulation strategies. Additionally, clinical trials are being planned to evaluate the safety and efficacy of 2-(Furan\-3\-yl)propan\-2\-ol in treating various diseases.
In conclusion, 2-(Furan\-3\-yl)propan\-2\-ol (CAS No. 6137\-75\-3) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure endows it with valuable biological activities such as antioxidant, anti-inflammatory, and anticancer properties. As research continues to uncover new insights into this compound's mechanisms of action and therapeutic potential, it is poised to play an increasingly important role in advancing human health and well-being.
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